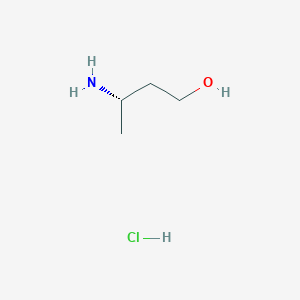

(S)-3-Aminobutan-1-ol hydrochloride

Beschreibung

Significance of Chiral Amino Alcohols as Versatile Building Blocks

Chiral amino alcohols are a class of organic compounds that are of significant importance in organic synthesis. acs.orgnih.gov They serve as fundamental building blocks for the creation of a wide array of natural products and synthetic compounds with biological activity. nih.govfrontiersin.orgacs.org The presence of both an amino and a hydroxyl group in a specific spatial arrangement allows for a variety of chemical transformations, making them highly versatile synthons.

These structural motifs are particularly prevalent in pharmaceuticals. frontiersin.org The efficient synthesis of enantiomerically pure amino alcohols is a key challenge and a major focus in organic chemistry, as the specific stereochemistry is often crucial for the desired biological effect. acs.orggrafiati.com Researchers have developed numerous methods to produce these compounds, including asymmetric catalysis and biocatalytic approaches, to meet the demand for enantiopure materials. acs.orgfrontiersin.org

The Unique Stereochemical Profile and Research Focus on (S)-3-Aminobutan-1-ol Hydrochloride

This compound, with the chemical formula C4H12ClNO, is the hydrochloride salt of the (S)-enantiomer of 3-aminobutan-1-ol (B1281174). nih.gov Its structure features a butanol backbone with an amino group at the third carbon and a hydroxyl group at the first. The "(S)" designation indicates the specific three-dimensional arrangement of the groups around the chiral center at the third carbon atom. nih.gov This precise stereochemical configuration is critical as it dictates how the molecule interacts with other chiral molecules, such as enzymes and receptors in biological systems.

The research interest in (S)-3-Aminobutan-1-ol and its hydrochloride salt stems primarily from its utility as a key chiral intermediate in the synthesis of high-value molecules. chemicalbook.com A notable application is in the production of the antiretroviral medication dolutegravir, which is used in the treatment of HIV. vcu.edu The synthesis of such pharmaceuticals often requires enantiomerically pure starting materials to ensure the final product has the correct stereochemistry for optimal efficacy.

Scope and Current Landscape of Academic Research on the Compound

The current landscape of academic and industrial research on this compound and its parent compound is multifaceted. A significant portion of research is dedicated to developing efficient and cost-effective synthetic routes to obtain the enantiomerically pure compound. These efforts include both traditional chemical synthesis and, increasingly, biocatalytic methods that employ enzymes like transaminases and amine dehydrogenases for asymmetric synthesis. frontiersin.org Engineered enzymes have shown the ability to produce chiral amino alcohols with high enantiomeric excess and yields. frontiersin.org

Beyond its synthesis, research also explores the application of (S)-3-aminobutan-1-ol as a building block in the creation of new biologically active compounds. Its bifunctional nature allows it to be a starting point for a variety of derivatives. There is also emerging, though still preliminary, research into the potential neuroprotective effects of the compound itself, suggesting possible future therapeutic applications that are yet to be fully explored. The hydrochloride salt form provides improved stability and handling properties for these applications.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H12ClNO | nih.gov |

| Molecular Weight | 125.60 g/mol | nih.gov |

| IUPAC Name | (3S)-3-aminobutan-1-ol;hydrochloride | nih.gov |

| CAS Number | 863304-89-6 | nih.gov |

| Physical State | Crystalline powder | |

| Solubility | Soluble in water |

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(3S)-3-aminobutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.ClH/c1-4(5)2-3-6;/h4,6H,2-3,5H2,1H3;1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMFLYBTRIVTPX-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80855737 | |

| Record name | (3S)-3-Aminobutan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80855737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863304-89-6 | |

| Record name | 1-Butanol, 3-amino-, hydrochloride (1:1), (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=863304-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-Aminobutan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80855737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for S 3 Aminobutan 1 Ol Hydrochloride

Chemoenzymatic and Biocatalytic Pathways

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. ucl.ac.uk Chemoenzymatic and biocatalytic pathways for the synthesis of chiral amino alcohols, including (S)-3-Aminobutan-1-ol, have been extensively explored, leveraging the stereoselectivity of enzymes to achieve high enantiomeric purity. nih.govnih.gov

Transaminase-Catalyzed Enantioselective Synthesis

Transaminases (TAs), particularly ω-transaminases (ω-TAs), are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. This enzymatic transformation is a highly effective method for the asymmetric synthesis of chiral amines from prochiral ketones. researchgate.net

The synthesis of 3-aminobutan-1-ol (B1281174) can be achieved through the transamination of 4-hydroxy-2-butanone. While much of the recent research has focused on the synthesis of the (R)-enantiomer due to its use as an intermediate for the HIV integrase inhibitor Dolutegravir, the principles and methodologies are directly applicable to the synthesis of the (S)-enantiomer by selecting a transaminase with the appropriate stereoselectivity. researchgate.netgoogle.com

A study detailed the use of a novel (R)-selective transaminase from Actinobacteria sp. (As-TA) for the biosynthesis of (R)-3-amino-1-butanol. researchgate.net By employing isopropylamine as the amino donor and optimizing reaction conditions, including a fed-batch strategy for the substrate 4-hydroxy-2-butanone, high conversions and excellent enantiomeric excess (>99.9%) were achieved. researchgate.net A similar approach using an (S)-selective transaminase would yield the desired (S)-3-Aminobutan-1-ol. The performance of various transaminases in the conversion of 4-hydroxybutan-2-one has been screened, demonstrating the feasibility of this enzymatic approach. google.com

Table 1: Transaminase-Catalyzed Synthesis of 3-Aminobutan-1-ol

| Enzyme Source | Substrate | Amino Donor | Conversion (%) | Enantiomeric Excess (ee %) | Product |

|---|

Note: Data is for the (R)-enantiomer but demonstrates the potential of the methodology for the (S)-enantiomer with an appropriate (S)-selective transaminase.

Amine Dehydrogenase Applications for Chiral Amino Alcohol Production

Amine dehydrogenases (AmDHs) represent another class of enzymes capable of catalyzing the asymmetric reductive amination of ketones to produce chiral amines, using ammonia (B1221849) as the amino donor. frontiersin.orgnih.gov Engineered AmDHs have been successfully employed for the synthesis of chiral amino alcohols from α-hydroxy ketones. frontiersin.orgnih.gov This one-step process is highly attractive due to the use of inexpensive ammonia and the generation of water as the only byproduct. rsc.org

Research has demonstrated the engineering of AmDHs derived from amino acid dehydrogenases (AADHs) for the production of chiral amino alcohols with high enantioselectivity (>99% ee). frontiersin.orgnih.gov For instance, an engineered AmDH from a leucine (B10760876) dehydrogenase from Sporosarcina psychrophila (SpAmDH) was shown to be effective in the asymmetric reductive amination of 1-hydroxy-2-butanone, a structural isomer of the precursor for 3-aminobutan-1-ol. nih.gov This highlights the potential of applying engineered AmDHs to the synthesis of (S)-3-Aminobutan-1-ol from 4-hydroxy-2-butanone.

Lipase-Mediated Kinetic Resolution for Enantiomeric Purity

Kinetic resolution is a widely used technique to separate enantiomers of a racemic mixture. Lipases are particularly well-suited for this purpose due to their broad substrate specificity, high stability in organic solvents, and commercial availability. nih.gov In a lipase-mediated kinetic resolution of a racemic amino alcohol, one enantiomer is selectively acylated, allowing for the separation of the acylated product from the unreacted enantiomer. nih.govresearchgate.net

This strategy can be applied to a racemic mixture of 3-aminobutan-1-ol. The lipase would selectively catalyze the acylation of either the (R)- or (S)-enantiomer, depending on the enzyme's stereopreference, leaving the other enantiomer unreacted and thus enantiomerically enriched. While specific examples for 3-aminobutan-1-ol are not prevalent in the provided search context, the general applicability of lipase-catalyzed kinetic resolution of chiral alcohols and amines is well-documented. polimi.itmdpi.com

Directed Evolution and Enzyme Engineering for Optimized Biocatalysis

The natural catalytic abilities of enzymes are often not optimal for industrial applications involving non-natural substrates. Directed evolution and rational protein engineering are powerful tools used to enhance enzyme properties such as activity, stability, and enantioselectivity. researchgate.net

Several studies have reported the successful application of directed evolution to improve the performance of transaminases and amine dehydrogenases for the synthesis of chiral amines and amino alcohols. rsc.orgfigshare.com For example, a leucine dehydrogenase was engineered through several rounds of directed evolution to function as an enantioselective amine dehydrogenase for the synthesis of chiral amines. nih.gov Similarly, the active site of an (R)-selective transaminase was reshaped to improve its catalytic efficiency for the synthesis of (R)-3-amino-1-butanol. nih.govdntb.gov.uadntb.gov.ua These engineered enzymes often exhibit significantly higher catalytic efficiency and thermostability compared to their wild-type counterparts. nih.gov The application of such protein engineering strategies is crucial for developing efficient biocatalysts for the production of (S)-3-Aminobutan-1-ol.

Asymmetric Chemical Synthesis Strategies

In addition to biocatalytic methods, asymmetric chemical synthesis provides robust and scalable routes to enantiomerically pure compounds.

Asymmetric Reductions of Precursor Ketones and Imines

A common strategy for the synthesis of chiral alcohols is the asymmetric reduction of prochiral ketones. nih.gov This can be achieved using chiral catalysts, such as those based on transition metals (e.g., ruthenium, rhodium) complexed with chiral ligands, or through the use of stoichiometric chiral reducing agents. wikipedia.orgresearchgate.net For the synthesis of (S)-3-Aminobutan-1-ol, a suitable precursor would be an aminoketone or a protected derivative.

The reduction of a ketone precursor can be accomplished with high enantioselectivity using oxazaborolidine catalysts, often referred to as the Corey-Bakshi-Shibata (CBS) reduction. mdpi.com This method is known for its high predictability and enantioselectivity in the reduction of a wide range of ketones. mdpi.com

Alternatively, asymmetric transfer hydrogenation of ketones, often catalyzed by ruthenium complexes with chiral diamine or amino alcohol ligands, provides another efficient route to chiral alcohols. researchgate.net These methods offer the advantage of using readily available and safe hydrogen donors like isopropanol or formic acid. wikipedia.org

The synthesis of (S)-3-Aminobutan-1-ol can also be envisioned through the asymmetric reduction of a corresponding imine precursor. Metal-catalyzed asymmetric hydrogenation of C=N bonds is a well-established method for the synthesis of chiral amines. dntb.gov.ua

Enantioselective Conjugate Additions

Enantioselective conjugate addition, or asymmetric Michael addition, represents a powerful strategy for the stereocontrolled formation of carbon-nitrogen bonds. In the context of synthesizing (S)-3-Aminobutan-1-ol, this approach involves the 1,4-addition of a nitrogen nucleophile to a suitable α,β-unsaturated carbonyl compound. Organocatalysis has emerged as a particularly effective tool for this transformation.

One prominent strategy employs chiral secondary amine catalysts, such as imidazolidinones, to activate α,β-unsaturated aldehydes. princeton.eduacs.org The catalyst reversibly forms a chiral iminium ion with the aldehyde, which lowers the molecule's Lowest Unoccupied Molecular Orbital (LUMO). This activation renders the enal susceptible to attack by a nucleophile at the β-position. princeton.edu For the synthesis of a β-amino aldehyde, a key precursor to the target amino alcohol, a carefully designed nitrogen nucleophile is required. N-silyloxycarbamates have been identified as effective nucleophiles for this purpose; their design enhances nucleophilicity while ensuring the resulting amino group is protected and non-basic, preventing unwanted side reactions. princeton.edu The reaction proceeds with high chemo- and stereoselectivity, providing direct access to enantioenriched β-amino aldehydes that can be subsequently reduced to the desired (S)-3-Aminobutan-1-ol. princeton.edu

The key challenge in this methodology is ensuring the nitrogen source acts as a nucleophile without interfering with the catalytic cycle. princeton.edu The selection of the catalyst and nucleophile is crucial to prevent the catalyst from being consumed or the nucleophile from causing a racemic background reaction. princeton.edu

Table 1: Organocatalyzed Enantioselective Conjugate Amine Addition

| Catalyst System | Substrate Type | Nitrogen Nucleophile | Key Outcome | Reference |

|---|---|---|---|---|

| Chiral Imidazolidinone | α,β-Unsaturated Aldehydes | N-Silyloxycarbamate | High enantioselectivity for β-amino aldehyde precursor | princeton.edu |

Chiral Auxiliary-Mediated Approaches in Chemical Synthesis

Chiral auxiliary-mediated synthesis is a classic and reliable method for controlling stereochemistry. This strategy involves temporarily incorporating a chiral molecule—the auxiliary—into the synthetic substrate. wikipedia.org The auxiliary's inherent chirality directs the stereochemical outcome of subsequent reactions, after which it is cleaved and can often be recovered. wikipedia.org

For the synthesis of β-amino alcohols, derivatives of naturally occurring chiral compounds like amino acids or pseudoephedrine are commonly used as auxiliaries. researchgate.net A typical sequence involves acylating the chiral auxiliary, for instance, reacting an oxazolidinone with an acyl chloride to form an imide. wikipedia.org The α-proton of the carbonyl group can then be removed by a base to form a stereochemically defined enolate. This enolate can then react with an electrophile, with the bulky groups of the auxiliary sterically blocking one face of the enolate, forcing the electrophile to attack from the opposite, less hindered face. This results in a highly diastereoselective alkylation.

Following the diastereoselective step, the chiral auxiliary is removed through hydrolysis or reduction, yielding the enantiomerically enriched product. wikipedia.org This approach allows for the construction of two adjacent stereocenters with high control, which is particularly powerful in complex molecule synthesis. westlake.edu.cn The choice of auxiliary is critical, as it must induce high stereoselectivity and be easily removable without causing racemization of the product. wikipedia.org

Green Chemistry Principles in the Synthesis of (S)-3-Aminobutan-1-ol Hydrochloride

The integration of green chemistry principles into pharmaceutical synthesis aims to reduce environmental impact by minimizing waste, using less hazardous chemicals, and improving energy efficiency. amano-enzyme.com Biocatalysis, the use of enzymes to perform chemical transformations, is a cornerstone of this approach. amano-enzyme.compharmasalmanac.com

For the synthesis of chiral amino alcohols, transaminase enzymes offer a highly efficient and environmentally benign alternative to traditional chemical methods. google.comnih.gov These enzymes catalyze the transfer of an amino group from an amino donor (like isopropylamine) to a ketone acceptor. google.com In the synthesis of (S)-3-Aminobutan-1-ol, a prochiral ketone, 4-hydroxybutan-2-one, can be converted directly into the desired chiral amine with very high enantioselectivity. nih.gov This enzymatic reaction occurs in aqueous media under mild temperature and pH conditions, eliminating the need for heavy metal catalysts or harsh reagents. pharmasalmanac.comgoogle.com

Recent research has focused on identifying and engineering novel transaminases with improved activity and substrate scope. nih.govdntb.gov.ua By modifying key amino acid residues in the enzyme's active site, researchers have enhanced catalytic efficiency (kcat/KM) and thermostability, making the process more robust for industrial applications. nih.gov

Table 2: Chemoenzymatic Synthesis of (R)-3-Aminobutan-1-ol via Transamination

| Enzyme Type | Substrate | Amino Donor | Reaction Conditions | Conversion/Purity | Reference |

|---|---|---|---|---|---|

| (R)-selective Transaminase (FsTA) mutant | 4-hydroxy-2-butanone | Isopropylamine | Aqueous buffer, pH 7-9, 20-40°C | High conversion, >99% enantiomeric excess | google.comnih.gov |

Note: The table describes the synthesis of the (R)-enantiomer, but the principles are directly applicable to the (S)-enantiomer by selecting an appropriate (S)-selective transaminase.

Another green chemistry principle is the use of safer and more economical reagents. For instance, in reduction steps common to many synthetic routes, expensive and pyrophoric reagents like lithium aluminum hydride (LAH) can be replaced with safer, lower-cost alternatives such as sodium aluminum hydride (NAH). vcu.edu

Industrial-Scale Preparation and Process Optimization Studies

Scaling up the synthesis of a chiral pharmaceutical intermediate from the laboratory to an industrial setting presents significant challenges. These include managing costs, ensuring process safety, achieving consistent high purity, and minimizing waste. vcu.edu Process optimization is crucial for developing a commercially viable manufacturing route.

Process optimization involves a detailed study of reaction parameters such as temperature, pressure, reaction time, and catalyst loading to maximize yield and purity. Analytical methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used for in-process monitoring to track reaction progress and impurity formation. vcu.edu

Purification at a large scale must be robust and efficient. For volatile compounds like aminobutanols, this can be challenging. vcu.edu Final purification often involves distillation or crystallization of a salt form, such as the hydrochloride, to ensure the final product meets stringent pharmaceutical specifications, typically requiring >99.5% purity and >99% enantiomeric excess. google.com Safety assessments are also critical, evaluating potential hazards associated with reagents and reaction conditions to ensure the process can be operated safely on a large scale. vcu.edu

Table 3: Example Parameters for Industrial Process Development

| Parameter | Focus Area | Example Method/Metric | Reference |

|---|---|---|---|

| Economic Analysis | Cost of Goods | Raw material cost analysis, reagent selection (e.g., NAH vs. LAH) | vcu.edu |

| Process Monitoring | Reaction Progress & Purity | In-process GC-FID or GC-MS analysis | vcu.edu |

| Chiral Purity Analysis | Enantiomeric Excess | Chiral Supercritical Fluid Chromatography (SFC) or HPLC after derivatization | vcu.edu |

| Purification | Final Product Quality | Distillation and/or crystallization of the hydrochloride salt | vcu.edu |

| Yield & Purity | Process Efficiency | Isolated yields of 60-90%; Purity >99%; Optical Purity >99% ee | google.comvcu.edu |

Chemical Reactivity and Derivatization Research of S 3 Aminobutan 1 Ol Hydrochloride

General Chemical Transformations of Amino Alcohols

Amino alcohols like (S)-3-aminobutan-1-ol are bifunctional molecules, meaning they possess two reactive functional groups: an amino group (-NH₂) and a hydroxyl group (-OH). This dual functionality allows them to undergo a variety of chemical reactions characteristic of both amines and alcohols. The inherent nucleophilicity of the amino group allows it to react with electrophiles, while the hydroxyl group can participate in reactions such as esterification and etherification. organic-chemistry.orgresearchgate.net

The reactivity of these groups can be selectively controlled, which is a cornerstone of modern organic synthesis. For instance, the amino group is generally more nucleophilic than the hydroxyl group, allowing for selective reactions under controlled conditions. researchgate.net Common transformations for amino alcohols include acylation, alkylation, oxidation, and substitution reactions. The presence of a chiral center in (S)-3-aminobutan-1-ol adds a layer of stereochemical consideration to these transformations, making it a crucial starting material for the synthesis of enantiomerically pure compounds. diva-portal.org

Oxidation Reactions and Stereospecific Product Formation

The primary alcohol functional group in (S)-3-aminobutan-1-ol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. For example, oxidation with reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can convert the primary alcohol to a carboxylic acid, yielding (S)-3-aminobutanoic acid. The key aspect of this transformation is the retention of the stereocenter's configuration, leading to the formation of a stereospecific product.

Mild oxidizing agents can be employed to selectively oxidize the alcohol to an aldehyde. This transformation is often a critical step in multi-step syntheses. The resulting chiral amino aldehyde is a versatile intermediate for constructing more complex molecules. The challenge in these reactions is often to prevent over-oxidation to the carboxylic acid and to avoid side reactions involving the amino group. core.ac.uk To achieve this, the amino group is typically protected before the oxidation step.

Reduction Reactions and Resulting Chiral Amines

While the alcohol group in (S)-3-aminobutan-1-ol is already in a reduced state, the compound itself is often synthesized via the reduction of a related carboxylic acid or its derivative. For instance, (S)-3-aminobutanoic acid can be reduced using strong reducing agents like sodium aluminum hydride to produce (S)-3-aminobutan-1-ol. vcu.edu

In the context of its own reactivity, derivatization followed by reduction is a common strategy. For example, if the hydroxyl group is first converted to a better leaving group (like a tosylate) and then substituted, subsequent reduction steps might be applied elsewhere in the newly formed molecule. More directly, the amino group can be converted into other functionalities that can then be reduced. However, a more common transformation involving reduction is the debenzylation of N-protected derivatives, a reaction often carried out with a catalyst like Palladium on carbon (Pd/C) and hydrogen gas. google.com

Nucleophilic Substitution Reactions Involving Hydroxyl and Amino Groups

Both the hydroxyl and amino groups of (S)-3-aminobutan-1-ol can participate in nucleophilic substitution reactions. The amino group, being a potent nucleophile, can react with alkyl halides or other electrophiles to form secondary or tertiary amines. researchgate.net

The hydroxyl group, on the other hand, is a poor leaving group and must first be activated to undergo substitution. This is typically achieved by converting it into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base. researchgate.net The resulting sulfonate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles. This two-step sequence allows for the introduction of various functional groups at the C-1 position with inversion of stereochemistry if the nucleophile attacks the chiral center directly, although in this case, the reaction occurs at an achiral center.

Strategies for N-Protection and O-Protection in Complex Syntheses

In multi-step syntheses involving molecules with multiple functional groups like (S)-3-aminobutan-1-ol, it is often necessary to temporarily block, or "protect," one group while reacting the other. organic-chemistry.orglibretexts.org This prevents unwanted side reactions. The choice of protecting groups is crucial and depends on their stability under various reaction conditions and the ease of their removal.

N-Protection (Amino Group): The amino group is commonly protected as a carbamate. organic-chemistry.org Two of the most widely used protecting groups are the tert-butoxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz or Z) group. researchgate.netlibretexts.org The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and is stable to many reaction conditions but can be easily removed with acid. researchgate.net The Cbz group is introduced using benzyl (B1604629) chloroformate and is removed by catalytic hydrogenation. vcu.edu

O-Protection (Hydroxyl Group): The hydroxyl group is often protected as an ether or a silyl (B83357) ether. Common examples include the benzyl (Bn) ether, which is stable to many reagents but can be removed by hydrogenation, and silyl ethers like tert-butyldimethylsilyl (TBDMS) ether, which are stable under many conditions but can be cleaved using fluoride (B91410) ion sources.

The ability to use "orthogonal" protecting groups—groups that can be removed under different conditions—is a powerful strategy in complex synthesis, allowing for the selective deprotection and reaction of one functional group in the presence of the other. nih.govnih.gov

Table 1: Common Protecting Groups for Amino Alcohols

| Functional Group | Protecting Group | Abbreviation | Introduction Reagents | Removal Conditions |

|---|---|---|---|---|

| Amino | tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong Acid (e.g., TFA) |

| Amino | Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic Hydrogenation (H₂, Pd/C) |

| Hydroxyl | Benzyl | Bn | Benzyl bromide (BnBr) with base | Catalytic Hydrogenation (H₂, Pd/C) |

| Hydroxyl | tert-butyldimethylsilyl | TBDMS | TBDMS-Cl with imidazole | Fluoride ion (e.g., TBAF) |

Derivatization for Enhanced Catalytic Performance and Ligand Development

The chiral nature of (S)-3-aminobutan-1-ol makes it a highly valuable starting material for the synthesis of chiral ligands used in asymmetric catalysis. In asymmetric catalysis, a small amount of a chiral catalyst is used to produce a large amount of an enantiomerically enriched product. The effectiveness of these catalysts often relies on the three-dimensional structure of the chiral ligand, which coordinates to a metal center.

(S)-3-aminobutan-1-ol can be derivatized in numerous ways to create bidentate or polydentate ligands. For example, the amino and hydroxyl groups can be modified to include phosphine, oxazoline, or other coordinating moieties. These ligands can then be complexed with transition metals like rhodium, ruthenium, or iridium to form catalysts for a variety of asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. diva-portal.org The specific structure of the ligand, derived from (S)-3-aminobutan-1-ol, is critical for achieving high levels of enantioselectivity in the catalytic reaction. researchgate.net

Applications of S 3 Aminobutan 1 Ol Hydrochloride As a Chiral Scaffold and Synthetic Intermediate

Utilization as a Chiral Auxiliary for Stereocontrol

The inherent chirality of (S)-3-aminobutan-1-ol allows it to be employed as a chiral auxiliary, a temporary component of a reacting molecule that directs the stereochemical outcome of a reaction. a2bchem.com This strategy is fundamental in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product.

Induction of Diastereoselectivity in Carbon-Carbon Bond Formation

(S)-3-Aminobutan-1-ol can be tethered to a prochiral substrate to form a chiral derivative. Subsequent reactions, such as carbon-carbon bond formation, proceed with a high degree of diastereoselectivity due to the steric influence of the chiral auxiliary. For instance, in the conjugate addition of amines to chiral crotonates, the use of auxiliaries derived from chiral amino alcohols can lead to almost complete stereocontrol. lookchem.com After the desired stereocenter is established, the auxiliary can be cleaved, yielding the enantiomerically enriched product.

Role in Enantioselective Transformations

The application of (S)-3-aminobutan-1-ol extends to various enantioselective transformations. Its presence can influence the facial selectivity of reactions on prochiral centers, leading to the preferential formation of one enantiomer over the other. a2bchem.com This is particularly valuable in the synthesis of pharmaceuticals, where the biological activity often resides in a single enantiomer.

Building Block in the Synthesis of Complex Organic Molecules

Beyond its role as a transient chiral director, (S)-3-aminobutan-1-ol hydrochloride serves as a fundamental building block, incorporating its chiral fragment directly into the final molecular structure. a2bchem.comlookchem.com

Construction of Chiral Amino Alcohols and Polyamines

(S)-3-Aminobutan-1-ol is a key starting material for the synthesis of other structurally diverse chiral amino alcohols and polyamines. a2bchem.commdpi.com These motifs are prevalent in many biologically active compounds and ligands for asymmetric catalysis. Synthetic strategies often involve the modification of the amino or hydroxyl groups of the parent molecule to build more complex structures while retaining the original stereocenter.

| Precursor | Reagent/Condition | Product | Application |

| (S)-3-Aminobutan-1-ol | Oxidation (e.g., KMnO4) | (S)-3-Aminobutanoic acid | Intermediate for further synthesis |

| (S)-3-Aminobutan-1-ol | Reduction | (S)-3-Aminobutane | Building block |

| (S)-3-Aminobutan-1-ol | Nucleophilic Substitution (e.g., with thionyl chloride) | (S)-3-Chlorobutan-1-amine | Intermediate for further functionalization |

Incorporation into Peptides and Peptide Mimetics

The amino and carboxylic acid functionalities inherent in derivatives of (S)-3-aminobutan-1-ol make it a suitable component for the synthesis of peptides and peptide mimetics. a2bchem.comnih.gov These molecules mimic the structure and function of natural peptides and are of significant interest in drug discovery. nih.gov The incorporation of this chiral building block can impart specific conformational constraints and biological activities to the resulting peptidomimetic. Short cationic peptides and their mimetics, for example, have shown promise as potent antibacterial agents. nih.gov

Strategic Intermediate in Natural Product Total Synthesis

The enantiopure nature of (S)-3-aminobutan-1-ol makes it a valuable intermediate in the total synthesis of complex natural products. Its enantiomer, (R)-3-aminobutan-1-ol, is a key intermediate in the synthesis of the anti-HIV drug Dolutegravir. vcu.edugoogle.comgoogle.com This highlights the importance of such small chiral building blocks in constructing the intricate architectures of medicinally relevant molecules. The synthesis of penem (B1263517) antibiotics is another area where derivatives of 3-aminobutan-1-ol (B1281174) have been reported as important intermediates. google.comgoogle.com

Precursor in Pharmaceutical Synthesis Research

The precise three-dimensional arrangement of atoms in (S)-3-aminobutan-1-ol makes it an important intermediate for creating chiral drugs. lookchem.com As a chiral building block, its structure is incorporated into the final drug molecule, influencing its biological activity. lookchem.com

(S)-3-Aminobutan-1-ol is a versatile chiral precursor used in the synthesis of a variety of biologically active molecules. lookchem.com The presence of both a primary amine and a primary alcohol group allows for selective chemical transformations at either end of the molecule, enabling the construction of more complex chiral structures. In drug design, chirality is crucial as different enantiomers of a drug can have vastly different biological effects. editage.com One enantiomer might be therapeutic while the other could be inactive or even harmful. editage.com

The synthesis of chiral intermediates for pharmaceuticals often involves biocatalytic processes, which can produce compounds with high enantiomeric purity. nih.gov For instance, transaminase enzymes are used to convert prochiral ketones into chiral amines like (S)-3-aminobutan-1-ol with high enantiomeric excess. This enzymatic approach is often preferred for commercial synthesis due to its high selectivity, mild reaction conditions, and environmental benefits compared to traditional chemical reduction methods. derpharmachemica.com The ability to produce enantiomerically pure compounds like (S)-3-aminobutan-1-ol is critical for their application in pharmaceutical synthesis.

A prominent application of aminobutanol (B45853) stereoisomers is in the synthesis of the antiretroviral drug Dolutegravir. derpharmachemica.com Dolutegravir is a highly effective HIV-1 integrase strand transfer inhibitor (INSTI) used in the treatment of HIV infection. derpharmachemica.comeurekaselect.com The synthesis of Dolutegravir requires the enantiomerically pure (R)-3-aminobutan-1-ol as a key intermediate. eurekaselect.commdpi.comresearchgate.net Although the (R)-enantiomer is used for Dolutegravir, the synthesis and resolution strategies are directly relevant to its (S)-counterpart and highlight the importance of these chiral amino alcohols in drug manufacturing. eurekaselect.com

The synthesis of Dolutegravir involves coupling (R)-3-aminobutanol with a complex pyridinone core structure. eurekaselect.commdpi.com The chirality of the aminobutanol is essential for the drug's ability to bind effectively to the HIV integrase active site, blocking the viral replication cycle. derpharmachemica.comderpharmachemica.com The demand for Dolutegravir has driven research into efficient and scalable methods for producing (R)-3-aminobutanol, including enzymatic processes starting from 4-hydroxybutan-2-one and chemical reductions of (R)-3-aminobutyric acid derivatives. google.comvcu.edugoogle.com These synthetic routes underscore the compound's status as a critical building block in modern medicine. chemicalbook.com

Development of Novel Chiral Ligands for Asymmetric Catalysis

Chiral ligands are essential components of asymmetric catalysis, a field focused on selectively producing one enantiomer of a chiral product. nih.gov These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. umich.edu Chiral amino alcohols, including structures analogous to (S)-3-aminobutan-1-ol, are a highly versatile class of precursors for these ligands. nih.govdicp.ac.cn

The design of effective chiral ligands is a central theme in asymmetric catalysis. nih.govethernet.edu.et The goal is to create a ligand that, when complexed with a transition metal (such as rhodium, iridium, or palladium), forms a catalyst that can achieve high conversion rates and high enantioselectivity. umich.edunih.gov Chiral amino alcohols are excellent starting points for ligand synthesis because they are readily available and can be easily modified. nih.govmdpi.com

Ligands derived from amino alcohols can be bidentate, coordinating to the metal through both the nitrogen and oxygen atoms. dicp.ac.cn The substituents on the chiral backbone of the ligand create a specific steric and electronic environment around the metal, which is responsible for discriminating between the two possible enantiomeric pathways of the reaction. nih.gov By systematically modifying the ligand structure, researchers can fine-tune the catalyst's performance for a specific transformation. editage.com The use of mixed donor ligands, such as P,N-ligands derived from amino alcohols, has proven to be a particularly effective strategy, often outperforming symmetric P,P- or N,N-ligands. nih.gov

Asymmetric Hydrogenation: This is one of the most important industrial methods for producing enantiomerically pure compounds. okayama-u.ac.jp It involves the addition of hydrogen across a double bond in a prochiral substrate, guided by a chiral catalyst. okayama-u.ac.jp Chiral ligands derived from amino alcohols have been successfully used in ruthenium, rhodium, and iridium-catalyzed asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation reactions. dicp.ac.cnresearchgate.netmdpi.com For example, catalysts bearing simple amino alcohol ligands have shown high activity and enantioselectivity in the reduction of ketones to chiral alcohols. dicp.ac.cn While many reported ligands are 1,2-amino alcohols, research has shown that 1,3- and 1,4-amino alcohols can also serve as effective ligand scaffolds. dicp.ac.cn Ligands derived from these structures create Ru, Rh, or Ir complexes that catalyze the reduction of various ketones and imines with high yields and enantioselectivities. researchgate.net

Asymmetric Allylic Alkylation: This reaction forms a carbon-carbon bond between a nucleophile and an allylic substrate and is a powerful tool for constructing chiral molecules. nih.gov Chiral ligands play a crucial role in controlling the stereochemistry of this transformation. Palladium-catalyzed asymmetric allylic alkylation is a well-established method, and the design of effective ligands is key to its success. umich.edu Ligands derived from chiral backbones, analogous to those that could be synthesized from (S)-3-aminobutan-1-ol, create a chiral pocket around the palladium center, directing the approach of the nucleophile to one face of the allylic intermediate, thus yielding a product with high enantiomeric excess. umich.edu By combining a ketone co-catalyst with an iridium catalyst and a chiral ligand, direct asymmetric α-C-H alkylation of primary amines with allylic carbonates has been achieved, producing a range of chiral homoallylic amines. nih.gov

Mechanistic Investigations and Computational Chemistry Studies of S 3 Aminobutan 1 Ol Hydrochloride Reactions

Elucidation of Reaction Mechanisms and Transition States

The dual functional groups of (S)-3-Aminobutan-1-ol—a primary amine and a primary alcohol—allow it to participate in a wide array of chemical reactions. The stereocenter at the C3 position makes it a valuable chiral building block, particularly in asymmetric synthesis. The elucidation of reaction mechanisms provides fundamental insights into how this molecule interacts and transforms, guiding the development of highly selective and efficient synthetic methods.

Stereochemical Pathways in Asymmetric Transformations

The production of enantiomerically pure (S)-3-Aminobutan-1-ol is paramount for its application in pharmaceuticals, where a specific enantiomer is often responsible for the desired therapeutic activity. google.com Asymmetric synthesis, particularly through biocatalysis, has emerged as a powerful strategy for accessing this chiral amino alcohol with high stereochemical fidelity.

Enzymatic reductive amination of prochiral ketones is a key method for producing chiral amines and amino alcohols. Studies utilizing amine dehydrogenases (AmDHs) have demonstrated the synthesis of (S)-3-aminobutan-1-ol from 1-hydroxybutan-2-one (B1215904) with high conversion and excellent enantioselectivity. For instance, an AmDH from Meyerozyma guilliermondii (MsmeAmDH) can produce (S)-3-aminobutan-1-ol with a 99.5% enantiomeric excess (ee). whiterose.ac.uk This high degree of stereocontrol is dictated by the specific three-dimensional arrangement of the enzyme's active site, which preferentially binds the substrate in an orientation that leads to the formation of the (S)-enantiomer.

The general pathway for this transformation involves the enzyme guiding the nucleophilic attack of ammonia (B1221849) on the ketone substrate, followed by a stereoselective hydride transfer from a cofactor, typically NAD(P)H, to the resulting imine intermediate. The enzyme's chiral pocket sterically hinders one face of the imine, allowing the hydride to attack only from the other face, thus ensuring the formation of a single enantiomer.

Mechanistic Insights into Enzymatic Reactions

Transaminase (TA) enzymes are widely used for the synthesis of chiral amines through the transfer of an amino group from a donor molecule to a ketone acceptor. acs.org These enzymes rely on the cofactor pyridoxal-5'-phosphate (PLP) to facilitate the reaction. google.com The synthesis of the enantiomer, (R)-3-aminobutan-1-ol, from 4-hydroxybutan-2-one using an R-selective transaminase provides a well-studied model for the mechanism. google.com

The catalytic cycle consists of two half-reactions: acs.org

First Half-Reaction: The amino donor (e.g., isopropylamine) reacts with the enzyme-PLP complex (internal aldimine). The amino group displaces the enzyme's active site lysine (B10760008) to form a new Schiff base with PLP (external aldimine). This is followed by a tautomerization to a ketimine intermediate. Hydrolysis of the ketimine releases the ketone byproduct (acetone) and leaves the amino group on the cofactor, forming pyridoxamine-5'-phosphate (PMP). google.comacs.org

Second Half-Reaction: The ketone substrate (4-hydroxybutan-2-one) enters the active site and reacts with the PMP-enzyme complex. The process is essentially the reverse of the first half-reaction. A Schiff base forms between the substrate and PMP, which then tautomerizes. Finally, hydrolysis releases the chiral amino alcohol product, (S)-3-Aminobutan-1-ol, and regenerates the original PLP-enzyme complex, completing the catalytic cycle. acs.org

The high stereoselectivity of the reaction is governed by the precise positioning of the substrate within the enzyme's active site during the nucleophilic attack and subsequent protonation steps. researchgate.net

| Enzyme Type | Substrate | Product | Key Mechanistic Feature | Typical Enantiomeric Excess (ee) |

| Amine Dehydrogenase (AmDH) | 1-Hydroxybutan-2-one | (S)-3-Aminobutan-1-ol | Stereoselective hydride transfer to a prochiral imine intermediate. | >99% whiterose.ac.uk |

| ω-Transaminase (ω-TA) | 4-Hydroxybutan-2-one | (R)- or (S)-3-Aminobutan-1-ol | PLP-dependent amino group transfer via ketimine intermediates. | >99% google.com |

Study of Ring-Opening Reactions and Stereochemical Outcomes

(S)-3-Aminobutan-1-ol, with its nucleophilic amino and hydroxyl groups, can act as a nucleophile in ring-opening reactions of strained heterocycles like epoxides and aziridines. These reactions are fundamental in organic synthesis for constructing more complex molecules. The mechanism is typically a bimolecular nucleophilic substitution (SN2) reaction, where the nucleophile attacks one of the electrophilic carbon atoms of the ring, leading to the cleavage of a carbon-heteroatom bond.

Computational studies comparing the reactivity of epoxides and aziridines show that epoxides are generally more reactive towards nucleophilic attack than parent aziridines (Y=NH). nih.gov This is attributed to the lower-lying Lowest Unoccupied Molecular Orbital (LUMO) of epoxides, which results in a more favorable orbital interaction with the nucleophile's Highest Occupied Molecular Orbital (HOMO). nih.gov

When (S)-3-Aminobutan-1-ol acts as the nucleophile, the reaction proceeds with an inversion of stereochemistry at the site of attack if the electrophilic carbon is a stereocenter. The amino group is generally a stronger nucleophile than the hydroxyl group under neutral or basic conditions. The reaction with an epoxide would yield a β-amino alcohol derivative. For example, reaction with propylene (B89431) oxide would result in two possible regioisomers, with the nucleophilic attack preferentially occurring at the less sterically hindered carbon atom. The stereochemistry of the resulting product is directly controlled by the stereochemistry of the starting materials and the SN2 mechanism's inherent inversion of configuration.

Computational Modeling and Simulation Approaches

Computational chemistry provides powerful tools for investigating the conformational preferences and reaction energetics of molecules like (S)-3-Aminobutan-1-ol. diva-portal.org These methods complement experimental findings by providing detailed, atomistic-level insights into molecular behavior that can be difficult to observe directly. soton.ac.uk

Molecular Mechanics and Quantum Chemical Calculations for Conformation Analysis

The three-dimensional structure, or conformation, of (S)-3-Aminobutan-1-ol is critical to its reactivity and interactions. Molecular mechanics (MM) and quantum chemical methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are used to explore the potential energy surface and identify stable conformers. scirp.org

A theoretical study on β-amino acids, which are structurally similar to β-amino alcohols, used HF and DFT to investigate conformational preferences. scirp.org The analysis involved systematically rotating key dihedral angles to map the potential energy surface. The results indicated several stable conformations, with their relative energies depending on factors like intramolecular hydrogen bonding between the amino and hydroxyl (or carboxyl) groups. scirp.org For (S)-3-Aminobutan-1-ol, a key interaction would be the hydrogen bond between the -OH group (as a donor) and the -NH2 group (as an acceptor), or vice versa.

Solvation effects, often modeled using a Polarizable Continuum Model (PCM), can significantly influence conformational stability. scirp.org Solvation tends to stabilize conformations, leading to smaller energy differences between them compared to the gas phase, as the polar solvent can form hydrogen bonds with the molecule's functional groups. scirp.org DFT calculations on the adsorption of amino acid esters on catalyst surfaces have also shown how interactions with a surface dictate the molecule's conformation, primarily through the amino and carbonyl groups. nih.gov

Density Functional Theory (DFT) Studies of Reaction Energetics

DFT studies on reactions involving amino alcohols have provided significant mechanistic insights. For example, in the hydrogenation of amino acid esters to amino alcohols over a Cu/ZnO/Al2O3 catalyst, DFT calculations revealed that the rate-determining step is the cleavage of a C-O bond in a hemiacetal intermediate. nih.gov

In another study on the photocatalytic synthesis of γ-amino alcohols, DFT calculations were used to map the energy profile of the radical-chain mechanism. acs.org The calculations showed that the initial N-O bond cleavage in the reagent required 47.6 kcal/mol, which could be supplied by a photocatalyst. acs.org The subsequent addition of a carbon-centered radical to an alkene proceeded via a low energy barrier of 7.3 kcal/mol, leading to an intermediate that was 18.6 kcal/mol lower in energy, indicating a thermodynamically favorable step. acs.org

These computational studies allow for the quantitative comparison of different possible reaction pathways, helping to identify the most likely mechanism.

| Reaction Studied (by Analogy) | Computational Method | Key Energetic Finding | Value (kcal/mol) | Reference |

| Photocatalytic formation of γ-amino alcohols | DFT | Energy for initial N-O bond homolysis | +47.6 | acs.org |

| Photocatalytic formation of γ-amino alcohols | DFT | Activation barrier for radical addition to alkene | +7.3 | acs.org |

| Photocatalytic formation of γ-amino alcohols | DFT | Energy change for radical addition to alkene | -18.6 | acs.org |

| Enzymatic rearrangement of chorismate | LS-DFT | Enzyme-catalyzed activation energy lowering | -10.5 | soton.ac.uk |

| Aziridine Ring-Opening | DFT | Activation energy increase in polar solvent (water vs. gas) | +14.9 | nih.gov |

In Silico Screening and Docking Simulations for Enzyme-Substrate Interactions

Computational methods, particularly in silico screening and molecular docking, have become indispensable tools for elucidating the interactions between small molecules and enzymes at a molecular level. These techniques provide valuable insights into binding affinities, conformational changes, and the specific residues crucial for substrate recognition and catalysis. For (S)-3-Aminobutan-1-ol, computational studies have been instrumental in understanding its interactions with various enzymes, including amine dehydrogenases and neurotransmitter receptors.

One area of significant investigation has been the use of amine dehydrogenases (AmDHs) for the synthesis of (S)-3-Aminobutan-1-ol. A study exploring the efficacy of several AmDHs from different microbial sources utilized computational docking to correlate structural features with experimental outcomes. whiterose.ac.uk The research focused on four specific AmDHs: CfusAmDH, MsmeAmDH, MicroAmDH, and MATOUAmDH2. While (S)-3-Aminobutan-1-ol was a product in this study, the docking simulations of the substrate within the enzyme's active site provided a rationale for the observed conversion rates and enantioselectivity. For instance, with the ketone precursor, good to high conversions to (S)-3-aminobutan-1-ol were achieved with CfusAmDH (63.9%), MsmeAmDH (56.5%), and MicroAmDH (78.4%), while MATOUAmDH2 showed lower conversion (30.0%). whiterose.ac.uk Docking studies helped to rationalize these differences by examining the fit and interactions of the substrate within the binding pocket of each enzyme. A good correlation between the in silico docking results and the experimental data was noted for several substrates, reinforcing the predictive power of these computational models. whiterose.ac.uk

Beyond synthetic enzymes, molecular docking has also been employed to explore the interaction of (S)-3-Aminobutan-1-ol with potential pharmacological targets, such as GABA receptors. In one such simulation using AutoDock Vina, (S)-3-Aminobutan-1-ol was docked into the binding site of a GABA receptor model. The simulation predicted a stable interaction with a binding free energy of -8.2 kcal/mol. The key interactions stabilizing the ligand-receptor complex were identified as hydrogen bonds formed between the amino group of (S)-3-Aminobutan-1-ol and the amino acid residues Asp66 and Arg112 within the receptor's binding pocket. This type of in silico analysis is crucial for predicting potential biological activity and guiding further experimental investigation.

The table below summarizes key findings from computational studies on the interaction of (S)-3-Aminobutan-1-ol with various enzymes.

| Enzyme/Receptor | Computational Method | Key Findings | Reference |

| Amine Dehydrogenases (CfusAmDH, MsmeAmDH, MicroAmDH, MATOUAmDH2) | Molecular Docking | Correlated substrate binding with experimental conversion rates and enantioselectivity in the synthesis of (S)-3-aminobutan-1-ol. | whiterose.ac.uk |

| GABA Receptor | Molecular Docking (AutoDock Vina) | Predicted a binding free energy of -8.2 kcal/mol; identified hydrogen bonding between the compound's amino group and residues Asp66 and Arg112. |

These examples underscore the utility of in silico screening and docking simulations in the study of (S)-3-Aminobutan-1-ol hydrochloride. By providing a detailed molecular picture of enzyme-substrate interactions, these computational approaches facilitate the rational design of biocatalytic processes and the discovery of potential pharmacological activities.

Advanced Analytical Techniques for Purity, Stereochemical Integrity, and Structural Elucidation in Research

Methods for Enantiomeric Excess and Chiral Purity Determination

The determination of enantiomeric excess (e.e.) is critical in the synthesis and application of chiral compounds. Several chromatographic and spectroscopic methods are utilized to resolve and quantify the enantiomers of 3-aminobutan-1-ol (B1281174).

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. Due to the lack of a strong chromophore in (S)-3-Aminobutan-1-ol, direct analysis is challenging. Therefore, pre-column derivatization with a chiral or achiral reagent that imparts UV activity or fluorescence is a common strategy.

Derivatization: To enable sensitive UV detection and enhance chiral recognition, 3-aminobutanol is often derivatized. A common approach involves reaction with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral stationary phase, such as a C18 column. Alternatively, an achiral derivatizing agent that introduces a UV-active moiety allows for separation on a chiral stationary phase (CSP).

One documented method involves the derivatization of 3-aminobutanol with (R)-α-methyl-2-naphthaleneacetyl chloride. This reaction creates diastereomeric amides that can be readily separated and quantified using reversed-phase HPLC with UV detection miamioh.edu. Another approach utilizes (R)-(+)-1-phenylethanesulfonyl chloride as the derivatizing agent google.com.

The development of a robust HPLC method requires optimization of several parameters, including the mobile phase composition (typically a mixture of an organic solvent like acetonitrile or methanol and a buffered aqueous solution), the flow rate, and the column temperature. The choice of the stationary phase is also critical, with C18 columns being widely used for the separation of the derivatized diastereomers miamioh.edugoogle.com.

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Derivatizing Agent | (R)-α-methyl-2-naphthaleneacetyl chloride | (R)-(+)-1-phenylethanesulfonyl chloride |

| Stationary Phase | Reversed-phase C18 | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Buffered Saline (e.g., 40:60) | Acetonitrile/Water (e.g., 80:20) |

| Detection Wavelength | 254 nm | 254 nm |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Column Temperature | 30°C | 30°C |

Gas chromatography (GC) on a chiral stationary phase (CSP) is another powerful technique for the separation of volatile enantiomers. Similar to HPLC, direct analysis of (S)-3-Aminobutan-1-ol can be difficult, and derivatization is often employed to improve volatility and chromatographic performance.

The amino and hydroxyl groups can be derivatized, for example, by acylation (e.g., with trifluoroacetic anhydride) to form more volatile esters and amides. These derivatives can then be separated on a CSP. Proline-based chiral stationary phases have shown effectiveness in resolving derivatized racemic aromatic and aliphatic amines docbrown.info. Cyclodextrin-based CSPs are also commonly used for the enantioselective separation of a wide range of chiral compounds, including amino alcohols chemicalbook.com.

The selection of the appropriate CSP is crucial for achieving baseline separation of the enantiomers. The temperature program of the GC oven and the carrier gas flow rate are key parameters that are optimized to maximize resolution.

| Parameter | Typical Conditions |

|---|---|

| Stationary Phase | Cyclodextrin-based or amino acid derivative-based CSP |

| Derivatization | Often required (e.g., acylation) |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | Optimized temperature ramp |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Polarimetry is a classical and direct method for assessing the enantiomeric purity of a chiral substance. It measures the rotation of plane-polarized light as it passes through a solution of the compound. The magnitude and direction of the rotation are characteristic of the enantiomer. The specific rotation, [α], is a standardized measure of this property.

The optical purity of a sample of (S)-3-Aminobutan-1-ol hydrochloride can be determined by comparing its measured specific rotation to the specific rotation of the enantiomerically pure compound. The enantiomeric excess can be calculated from these values.

Key experimental factors that must be carefully controlled to ensure accurate and reproducible measurements include the concentration of the sample, the path length of the polarimeter cell, the temperature, the solvent, and the wavelength of the light source (commonly the sodium D-line at 589 nm) bldpharm.com. While a powerful tool, polarimetry's sensitivity can be lower than chromatographic methods, and it requires a chemically pure sample for accurate determination of optical purity vcu.edu.

Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted for the determination of enantiomeric excess through the use of chiral shift reagents (CSRs). These are typically paramagnetic lanthanide complexes with chiral ligands, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃) nih.gov.

When a CSR is added to a solution of a racemic or enantiomerically enriched sample of a compound like (S)-3-Aminobutan-1-ol, the lone pair of electrons on the nitrogen or oxygen atom can coordinate with the lanthanide ion. This interaction forms transient diastereomeric complexes, which have different magnetic environments nih.gov. Consequently, the NMR signals of the protons in the two enantiomers, which are otherwise indistinguishable (isochronous), will experience different induced shifts, leading to the resolution of separate peaks for each enantiomer nih.govvcu.edu.

The enantiomeric excess can then be determined by integrating the signals corresponding to each enantiomer. The magnitude of the induced shift is dependent on the concentration of the CSR and the proximity of the protons to the coordination site nih.govlibretexts.org. This technique is valuable as it does not require physical separation of the enantiomers and can provide a direct measure of their ratio in solution.

Spectroscopic and Spectrometric Characterization of Synthetic Intermediates and Products

Mass spectrometry is a vital tool for confirming the molecular identity of synthetic intermediates and the final product, as well as for gaining structural information through the analysis of fragmentation patterns.

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions, which allows for the determination of the molecular weight of a compound and the elucidation of its structure through fragmentation analysis. For (S)-3-Aminobutan-1-ol, the molecular weight of the free base is 89.14 g/mol .

In electron ionization mass spectrometry (EI-MS), the molecule is ionized, and the resulting molecular ion often undergoes fragmentation. The fragmentation pattern is a fingerprint of the molecule's structure. For aliphatic amino alcohols like 3-aminobutanol, characteristic fragmentation pathways include alpha-cleavage and dehydration.

Alpha-Cleavage: This involves the cleavage of the C-C bond adjacent to the nitrogen or oxygen atom. For 3-aminobutanol, alpha-cleavage next to the nitrogen would lead to the loss of a methyl radical (CH₃•) or an ethyl alcohol radical (•CH₂CH₂OH), resulting in characteristic fragment ions.

Dehydration: Alcohols frequently exhibit a loss of a water molecule (H₂O), resulting in a peak at M-18. For 3-aminobutanol, this would correspond to a fragment ion at an m/z of 71. A process development report for the (R)-enantiomer noted a dominant [M-H₂O] fragment libretexts.org.

The analysis of synthetic intermediates by MS is crucial for verifying the success of each step in a synthetic route. By comparing the observed mass spectra with the expected fragmentation patterns, the identity and purity of these intermediates can be confirmed.

| Fragmentation Pathway | Neutral Loss | Expected m/z of Fragment Ion | Significance |

|---|---|---|---|

| Molecular Ion [M]⁺• | - | 89 | Molecular weight of the free base |

| Dehydration | H₂O (18 Da) | 71 | Characteristic of alcohols |

| Alpha-Cleavage (loss of methyl) | CH₃• (15 Da) | 74 | Characteristic of amines |

| Alpha-Cleavage (loss of ethyl) | C₂H₅• (29 Da) | 60 | Characteristic of the butanol backbone |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique utilized for the qualitative analysis of organic compounds by identifying the functional groups present in their structure. The principle of FTIR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond vibrates at a characteristic frequency, and these absorptions are recorded as a spectrum, providing a unique "molecular fingerprint" of the compound.

For this compound, the FTIR spectrum is expected to exhibit distinct absorption bands corresponding to its primary functional groups: the hydroxyl (-OH) group, the amine hydrochloride (-NH3+) group, and the aliphatic carbon-hydrogen (C-H) and carbon-carbon (C-C) bonds. The presence of the hydrochloride salt significantly influences the characteristic absorption of the amino group.

A detailed analysis of the FTIR spectrum of this compound would reveal the following characteristic absorption bands:

| Functional Group | Vibrational Mode | **Expected Absorption Range (cm⁻¹) ** | Significance |

| Hydroxyl (-OH) | O-H Stretch | 3400 - 3200 (Broad) | Confirms the presence of the alcohol functional group. The broadness is due to hydrogen bonding. |

| Amine Salt (-NH₃⁺) | N-H Stretch | 3200 - 2800 (Broad, Multiple Bands) | Indicates the presence of the protonated primary amine, a key feature of the hydrochloride salt. |

| Aliphatic C-H | C-H Stretch | 2960 - 2850 | Corresponds to the stretching vibrations of the C-H bonds in the butyl chain. |

| Amine Salt (-NH₃⁺) | N-H Bend (Asymmetric) | ~1600 | Further confirms the presence of the ammonium salt. |

| Amine Salt (-NH₃⁺) | N-H Bend (Symmetric) | ~1500 | Another characteristic bending vibration of the protonated amine. |

| Aliphatic C-H | C-H Bend | 1470 - 1370 | Relates to the bending vibrations of the methyl and methylene groups. |

| Alcohol (C-O) | C-O Stretch | 1150 - 1050 | Confirms the presence of the primary alcohol. |

It is important to note that the specific peak positions and their intensities can be influenced by the sample preparation method and the physical state of the compound (e.g., solid, liquid, or in solution).

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For a chiral molecule like this compound, NMR is crucial not only for confirming its constitution but also for assessing its stereochemical integrity.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. In the ¹H NMR spectrum of this compound, each distinct proton or group of equivalent protons will give rise to a signal with a characteristic chemical shift (δ), integration value, and splitting pattern (multiplicity).

The expected ¹H NMR spectral data for this compound is summarized below:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₃ | ~1.3 | Doublet | ~6-7 | 3H |

| -CH₂-CH(NH₃⁺)- | ~1.8 | Multiplet | - | 2H |

| -CH(NH₃⁺)- | ~3.5 | Multiplet | - | 1H |

| -CH₂-OH | ~3.8 | Multiplet | - | 2H |

| -OH, -NH₃⁺ | Variable | Broad Singlet | - | 4H |

The protons of the hydroxyl and ammonium groups are exchangeable and their chemical shifts can vary depending on the solvent, concentration, and temperature. They often appear as broad signals.

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in a molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will produce a single peak.

The anticipated ¹³C NMR chemical shifts are as follows:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -CH₃ | ~20 |

| -CH₂-CH(NH₃⁺)- | ~35 |

| -CH(NH₃⁺)- | ~48 |

| -CH₂-OH | ~60 |

2D NMR Spectroscopy

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, aiding in the unambiguous assignment of the ¹H and ¹³C NMR spectra.

COSY (¹H-¹H Correlation): A COSY spectrum would show cross-peaks between protons that are coupled to each other. For instance, a cross-peak would be expected between the methyl protons and the methine proton, as well as between the methine proton and the adjacent methylene protons, and between the two methylene groups.

HSQC (¹H-¹³C Correlation): An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom. For example, the proton signal at ~1.3 ppm would show a correlation to the carbon signal at ~20 ppm, confirming their assignment as the methyl group.

The comprehensive analysis of these advanced analytical techniques provides a high degree of confidence in the structural identity, purity, and stereochemical integrity of this compound, which is essential for its application in research and development.

Comparative Studies and Analog Design

Stereoisomeric Comparisons: (R)-3-Aminobutan-1-ol and Diastereomeric Analogues

The stereochemistry of 3-aminobutan-1-ol (B1281174) plays a pivotal role in its catalytic activity. The (S)- and (R)-enantiomers often exhibit opposite enantioselectivity when employed as chiral catalysts or ligands. For instance, in the asymmetric transfer hydrogenation of ketones, the choice between (S)- and (R)-3-aminobutan-1-ol derived ligands can dictate the configuration of the resulting chiral alcohol.

The synthesis of enantiomerically pure (S)- and (R)-3-aminobutan-1-ol is crucial for their application in asymmetric synthesis. Biocatalytic methods, particularly those employing transaminase enzymes, have proven highly effective in producing these chiral building blocks with high enantiomeric excess (ee). For example, (R)-selective ω-transaminases have been engineered to catalyze the asymmetric amination of 4-hydroxy-2-butanone, yielding (R)-3-aminobutan-1-ol with high conversion rates. nih.gov Similarly, native amine dehydrogenases have been shown to be effective for the synthesis of (S)-3-aminobutan-1-ol, achieving excellent enantioselectivities (99.5% ee). whiterose.ac.uk

While direct comparative studies of the hydrochloride salt are limited in publicly available literature, the performance of the free amines provides significant insight. The inherent chirality of the aminobutanol (B45853) backbone is the primary determinant of the stereochemical outcome in the reactions they catalyze.

Diastereomeric analogues, which possess an additional stereocenter, introduce another layer of complexity and control in asymmetric catalysis. For example, in aldol (B89426) reactions, the use of chiral ligands derived from diastereomeric amino alcohols can influence both the syn/anti diastereoselectivity and the enantioselectivity of the product. The relative orientation of the substituents on the chiral ligand creates a specific steric and electronic environment that directs the approach of the reacting molecules.

Structural and Functional Analogues in the Amino Alcohol Class

The catalytic properties of (S)-3-aminobutan-1-ol can be fine-tuned by modifying its structure. These structural and functional analogues can be categorized based on the type of modification:

N-Substituted Analogues: Modification of the amino group, for instance, by introducing alkyl or aryl groups, can significantly impact the steric hindrance and basicity of the catalyst. This, in turn, affects its interaction with the substrate and the transition state of the reaction, leading to variations in catalytic activity and selectivity.

O-Substituted Analogues: Altering the hydroxyl group can modulate the acidity and hydrogen-bonding capability of the catalyst.

A study on simple primary β-amino alcohols as organocatalysts in the asymmetric Michael addition of β-keto esters to nitroalkenes provides valuable comparative data. rsc.org The results demonstrate how small structural changes in the amino alcohol catalyst affect the yield and stereoselectivity of the reaction.

Comparative Reactivity and Catalytic Performance Studies

The efficacy of (S)-3-aminobutan-1-ol hydrochloride and its analogs as catalysts is typically evaluated in various asymmetric transformations, such as aldol reactions, Michael additions, and transfer hydrogenations. The performance is generally assessed based on conversion, diastereoselectivity (dr), and enantioselectivity (ee).

Asymmetric Michael Addition

In the asymmetric Michael addition of methyl 2-oxocyclopentanecarboxylate to nitrostyrene, a series of simple primary β-amino alcohol organocatalysts were investigated, showcasing the influence of the catalyst structure on the reaction outcome. rsc.org

Catalytic Performance of β-Amino Alcohols in Asymmetric Michael Addition

| Catalyst | Yield (%) | diastereomeric ratio (dr) | enantiomeric excess (%) |

|---|---|---|---|

| (S)-2-amino-1-phenylethanol | 62 | 83:17 | 45 |

| (S)-2-amino-3-methyl-1-butanol | 75 | 85:15 | 60 |

| (S)-2-amino-3,3-dimethyl-1-butanol | 68 | 80:20 | 55 |

| (R)-2-amino-1,1-diphenyl-2-phenylethanol | 55 | 70:30 | - |

Data sourced from a study on simple primary β-amino alcohols as organocatalysts. rsc.org The specific catalyst (S)-3-aminobutan-1-ol was not explicitly tested in this study, but the data for analogous structures provide a strong indication of the expected performance and the impact of structural modifications.

Biocatalytic Reductive Amination

The enzymatic synthesis of chiral amines and amino alcohols provides another platform for comparing the reactivity of different substrates and the efficiency of various biocatalysts. A study on native Amine Dehydrogenases (AmDHs) for the synthesis of short chiral alkyl amines and amino alcohols demonstrated high conversions and excellent enantioselectivities for various substrates, including the precursor to (S)-3-aminobutan-1-ol. whiterose.ac.uk

Biocatalytic Reductive Amination using MsmeAmDH

| Substrate | Product | Conversion (%) | enantiomeric excess (%) |

|---|---|---|---|

| Butan-2-one | (S)-Butan-2-amine | 97.1 | 93.6 |

| 1-Methoxypropan-2-one | (S)-1-Methoxypropan-2-amine | 96.5 | 98.1 |

| 4-Hydroxybutan-2-one | (S)-3-Aminobutan-1-ol | >99 | 99.5 |

| 3-Hydroxybutan-2-one | (3S)-3-Aminobutan-2-ol | >99 | 99.4 |

Data sourced from a study on biocatalytic reductive amination by native Amine Dehydrogenases. whiterose.ac.uk

These comparative studies underscore the importance of stereochemistry and structural features in the design and application of chiral amino alcohol catalysts. The selection of the appropriate enantiomer and the fine-tuning of the catalyst structure are critical for achieving high efficiency and selectivity in asymmetric synthesis. Further research focusing on direct comparisons of the hydrochloride salts and a broader range of diastereomeric and functional analogues will undoubtedly lead to the development of even more effective catalysts for a wide array of chemical transformations.

Future Research Directions and Emerging Trends

Development of Next-Generation Biocatalysts for (S)-3-Aminobutan-1-ol Hydrochloride Synthesis

The synthesis of enantiomerically pure amines and amino alcohols is a significant area of research, with a strong shift towards biocatalysis for greener and more efficient processes. researchgate.net Future efforts in synthesizing (S)-3-Aminobutan-1-ol are concentrated on the discovery and engineering of advanced biocatalysts.

Current biocatalytic routes often employ enzymes like transaminases (TAs) or amine dehydrogenases (AmDHs). frontiersin.orggoogle.com For instance, wild-type AmDHs have demonstrated the ability to produce (S)-3-aminobutan-1-ol with excellent enantiomeric excess (99.5% ee). frontiersin.orgwhiterose.ac.uk However, challenges such as substrate scope, operational stability, and catalytic efficiency remain. frontiersin.org

Next-generation biocatalyst development will likely focus on:

Protein Engineering: Techniques like directed evolution and rational design are being used to create bespoke enzymes. By mutating key residues in the active site, researchers can enhance catalyst performance for specific substrates like 4-hydroxybutan-2-one, the precursor to 3-aminobutan-1-ol (B1281174). frontiersin.orgnih.gov For example, engineering phenylalanine dehydrogenase and leucine (B10760876) dehydrogenase has successfully produced AmDHs with new capabilities. nih.gov

Enzyme Discovery: Mining genomic databases for novel enzymes from diverse organisms (biodiversity) is a potent strategy for finding new biocatalysts with superior properties for synthesizing short-chain chiral amines and alcohols. frontiersin.org

| Biocatalyst Type | Example Enzyme Class | Key Advantages | Future Research Focus |

|---|---|---|---|

| Wild-Type Enzymes | Amine Dehydrogenases (AmDHs) | High enantioselectivity (e.g., 99.5% ee for (S)-3-aminobutan-1-ol). frontiersin.orgwhiterose.ac.uk | Screening for novel enzymes with higher activity and stability. |

| Engineered Enzymes | Transaminases (TAs), Engineered AmDHs | Improved activity, stability, and substrate specificity. frontiersin.orgnih.gov | Targeted mutations to overcome thermodynamic limitations and enhance catalytic efficiency. |

| Multi-enzyme Systems | Co-immobilized ADH & AmDH | Enables multi-step synthesis in one pot, reduces intermediate purification, enhances stability and reusability. rsc.orgnih.gov | Optimizing spatial organization and reaction conditions for complex cascade reactions. |

Exploration of Novel Catalytic Applications Beyond Current Paradigms

While (S)-3-aminobutan-1-ol is primarily known as a key intermediate for pharmaceuticals like dolutegravir, its inherent chirality and functional groups (hydroxyl and amino) make it a candidate for broader applications in catalysis. google.comvcu.edu Chiral amino alcohols are valuable building blocks for preparing chiral catalysts, ligands, and auxiliaries used in asymmetric synthesis. nih.gov

Future research is expected to explore the use of (S)-3-aminobutan-1-ol and its derivatives in:

Asymmetric Ligand Synthesis: The development of novel chiral ligands is central to advancing asymmetric metal catalysis. (S)-3-aminobutan-1-ol can serve as a scaffold for creating new ligands for reactions such as asymmetric hydrogenation, transfer hydrogenation, and carbon-carbon bond-forming reactions.

Organocatalysis: The amino and alcohol groups can be functionalized to create novel organocatalysts. These catalysts could be applied in various asymmetric transformations, offering a metal-free alternative to traditional methods. nih.gov